molecular formula C12H11BrN2O2 B15362819 5-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester

5-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B15362819
M. Wt: 295.13 g/mol
InChI Key: DGEUOJMGDPNODZ-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester is a brominated pyrazole derivative with a phenyl group attached to the pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester as the starting material.

  • Bromination Reaction: The bromination of the pyrazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at a controlled temperature to prevent over-bromination.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process where the reactants are mixed in a reactor, and the reaction is monitored until completion.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at the bromine atom, replacing it with other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Reduced derivatives such as alcohols and amines.

  • Substitution Products: Different substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It has potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is being studied for its potential use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the phenyl group play crucial roles in these interactions, affecting the compound's binding affinity and biological activity.

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazole-3-carboxylic acid ethyl ester: Lacks the bromine atom, resulting in different reactivity and biological activity.

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Contains a chloropyridinyl group instead of a phenyl group, leading to different chemical properties.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 5-bromo-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

DGEUOJMGDPNODZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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